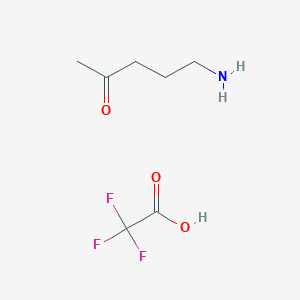

5-Aminopentan-2-one 2,2,2-trifluoroacetate

Description

5-Aminopentan-2-one 2,2,2-trifluoroacetate is a trifluoroacetylated derivative of 5-aminopentan-2-one, featuring a ketone group at position 2 and an amine group at position 5 of the pentane backbone. The trifluoroacetate moiety enhances the compound’s stability and solubility in organic solvents, making it valuable in synthetic chemistry and pharmaceutical intermediates.

Properties

IUPAC Name |

5-aminopentan-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCPMCYJTBCULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopentan-2-one 2,2,2-trifluoroacetate typically involves the reaction of 5-aminopentan-2-one with trifluoroacetic acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Aminopentan-2-one 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds, depending on the type of reaction and the reagents used .

Scientific Research Applications

5-Aminopentan-2-one 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Aminopentan-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-aminopentan-2-one 2,2,2-trifluoroacetate with analogous trifluoroacetate derivatives and amino/ketone-containing compounds, based on functional groups, molecular properties, and applications.

Functional Group Analysis

- Ketone vs. Amide Backbones: While this compound features a linear ketone-amine structure, compounds like the indole-derived trifluoroacetate in incorporate aromatic systems, altering reactivity and biological activity .

- Trifluoroacetate Role : In lithium trifluoroacetate (), the trifluoroacetate acts as a counterion, enhancing ionic conductivity. In contrast, in raspberry ketone trifluoroacetate (), it serves as a volatile ester for insect attractants .

Stability and Handling

- Hygroscopicity : Lithium trifluoroacetate is highly deliquescent, requiring anhydrous storage, whereas trifluoroacetate esters (e.g., raspberry ketone derivative) are more stable in organic solvents .

- Thermal Stability: Trifluoroacetate salts (e.g., lithium) decompose at elevated temperatures (>200°C), while esters like 5-aminopentan-2-one trifluoroacetate likely exhibit moderate thermal stability due to covalent bonding .

Agrochemical Use

Trifluoroacetate esters, such as raspberry ketone trifluoroacetate, are optimized for controlled release of volatiles in pest management, suggesting that 5-aminopentan-2-one trifluoroacetate could serve similar roles in slow-release formulations .

Pharmaceutical Intermediates

The high cost and rarity of compounds like the bromo-indol trifluoroacetate () underscore the demand for trifluoroacetylated amines in niche drug discovery, positioning 5-aminopentan-2-one trifluoroacetate as a candidate for custom synthesis .

Limitations and Challenges

- Sensitivity to Hydrolysis: Trifluoroacetate esters are prone to hydrolysis under basic conditions, necessitating anhydrous reaction conditions for 5-aminopentan-2-one derivatives .

- Cost Factors : Lithium trifluoroacetate’s deliquescence increases handling costs, whereas esterified derivatives may offer cost-efficient alternatives in organic synthesis .

Biological Activity

5-Aminopentan-2-one 2,2,2-trifluoroacetate (CAS No. 1803597-05-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of an amino group, a ketone group, and a trifluoroacetate moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.

Structural Formula

The structural formula can be represented as follows:

The biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound's trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific proteases or enzymes involved in metabolic pathways.

- Receptor Modulation: Interaction with receptors can lead to altered signaling pathways, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity: Preliminary studies suggest potential efficacy against viral targets. For instance, related compounds have shown sub-micromolar activity against viral proteases like SARS-CoV-2 Mpro .

- Anti-inflammatory Properties: Compounds with similar structures have demonstrated inhibition of pro-inflammatory enzymes such as COX-2 and LOX .

- Neuroprotective Effects: Certain derivatives have been studied for their neuroprotective potential against oxidative stress-related damage .

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to or derived from this compound.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Nirmatrelvir | SARS-CoV-2 Mpro Inhibition | 0.003 ± 0.0004 |

| Compound SPR39 | SARS-CoV-2 Mpro Inhibition | ~0.01 |

| Compound SPR41 | SARS-CoV-2 Mpro Inhibition | ~0.01 |

| Compound with Trifluoromethyl Group | COX-2 Inhibition | 6 |

| Compound with Amino Group | LOX Inhibition | 8.5 |

Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 5-aminopentan-2-one with trifluoroacetic acid under controlled conditions to ensure high yields and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.